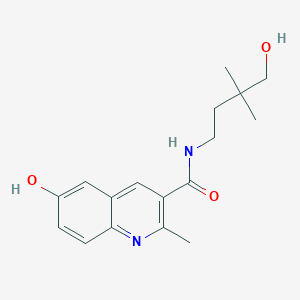
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide, also known as HDQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HDQ belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.
Mechanism of Action
The exact mechanism of action of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has been shown to inhibit the activity of Topoisomerase I and II, which are enzymes involved in DNA replication and transcription. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has also been shown to modulate the expression of a number of genes involved in cancer progression and metastasis.
Advantages and Limitations for Lab Experiments
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has several advantages for lab experiments, including its potent antitumor activity, its ability to inhibit multiple pathways involved in cancer progression, and its relatively low toxicity. However, 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide also has some limitations, including its poor solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research on 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide. One area of interest is the development of more efficient synthesis methods for 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide, as well as the synthesis of analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Finally, further studies are needed to elucidate the exact mechanism of action of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide involves the reaction of 2-methylquinoline-3-carboxylic acid with 4-hydroxy-3,3-dimethylbutylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then oxidized using potassium permanganate to yield the final product, 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide.
Scientific Research Applications
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has also been shown to inhibit the growth and metastasis of cancer cells in vivo.
properties
IUPAC Name |
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-14(16(22)18-7-6-17(2,3)10-20)9-12-8-13(21)4-5-15(12)19-11/h4-5,8-9,20-21H,6-7,10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVIKYFPSGWCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)O)C(=O)NCCC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7435124.png)
![Methyl 2-[1-[(3,5-dimethyl-1-phenylpyrazol-4-yl)carbamoyl]pyrrolidin-3-yl]acetate](/img/structure/B7435125.png)
![1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B7435133.png)
![N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide](/img/structure/B7435135.png)
![[1-[[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl]azetidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7435151.png)
![4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol](/img/structure/B7435163.png)
![methyl 2-[(3S)-2-propanoyl-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B7435168.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide](/img/structure/B7435170.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-3-[[3-(hydroxymethyl)oxolan-3-yl]methyl]urea](/img/structure/B7435183.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7435186.png)
![1-[(4-Methylpyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7435197.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-4-pyrazin-2-ylpyrimidin-2-amine](/img/structure/B7435215.png)
![1-[(2-Aminopyrimidin-4-yl)-methylamino]-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B7435227.png)
